D-Galacturonic acid methyl ester
Overview
Description
D-Galacturonic acid methyl ester (D-GME) is a naturally occurring compound found in many fruits and vegetables, including apples, pears, and tomatoes. It is a major component of pectin, which is a polysaccharide found in the cell walls of plants, and is used as a gelling agent in food products. D-GME is also known for its various medicinal applications, including its use as an anti-inflammatory agent, a wound healing promoter, and an antioxidant.
Scientific Research Applications
Metabolism in Fruits : d-Galacturonic acid methyl ester is metabolized in fruits like strawberries to form various compounds such as l-ascorbic acid, l-galactonic acid, galactaric acid, and d-xylose. It is also incorporated into pectin as anhydro units of d-galacturonic acid (Loewus & Kelly, 1961).
Pectin Structure and Properties : Research has focused on understanding the methyl ester distribution in pectins, which affects its functional properties. The distribution of nonesterified galacturonic acid residues in pectin has been studied, revealing different types of methyl ester distributions, such as random, high, and blockwise esterified (Daas et al., 2001).
Synthesis of Ester Derivatives : d-Galacturonic acid reacts with various alcohols to yield esters, which have potential applications in analyzing cell-wall polysaccharides (Brown & Fry, 1993).
Molecular Motions Study : The molecular motions of d-galacturonic acid and its methyl ester in the solid state have been investigated using NMR, contributing to understanding their physical and chemical behavior (Tang & Belton, 1998).
Glycosylation Research : d-Galacturonic acid ester derivatives have been used in glycosylation studies to prepare d-galacturonic acid oligomers, important for understanding carbohydrate chemistry (Magaud et al., 1997).
Pectin Polysaccharide Analysis : Studies have been conducted to analyze pectin polysaccharides in various plants, looking at the structure and distribution of methyl-esterified galacturonic acid oligomers (Wang, Luo, & Zha, 2010).
Cell Wall Matrix Modification : Research has explored how the degree and pattern of methyl-esterification of pectic homogalacturonan in plant cell walls affect their mechanical properties and intercellular adhesion (Willats et al., 2001).
Enzymatic Analysis of Pectin : Methods have been developed to quantify non-methyl-esterified galacturonic acid sequences in pectin, an essential aspect of studying pectin's functional behavior (Daas, Voragen, & Schols, 2000).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
D-Galacturonic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a starting material or intermediate for the synthesis of complex carbohydrates and glycoconjugates . Researchers investigate its reactivity and the conditions required to achieve selective de-esterification or glycosylation, which are key reactions in the assembly of oligosaccharides .
Cellular Effects
It is known that pectins, which this compound is a component of, support intestinal barrier function and have anti-diabetic effects .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. In the fungal D-galacturonate pathway, D-galacturonate is converted to d-tagaturonate by uronate isomerase, then to d-altronate by NADH-utilising d-tagaturonate reductase, and finally to KDG by altronate dehydratase .
Temporal Effects in Laboratory Settings
It is known that the proportion of methylated galacturonic acid decreases during pectin extraction .
Metabolic Pathways
This compound is involved in the metabolic pathways of pectin degradation. The microbial pathways for the catabolism of D-galacturonic acid would be relevant for the microbial conversion to useful products .
Subcellular Localization
As a component of pectin, it is likely to be found in the cell wall of plants .
properties
IUPAC Name |
methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCNWCUKCYGNF-DHVFOXMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369545 | |
Record name | D-Galacturonic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16048-08-1 | |
Record name | D-Galacturonic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of D-Galacturonic Acid Methyl Ester?
A1: this compound monohydrate has the molecular formula C8H14O7.H2O [, , ]. The sugar ring adopts the 4C1 conformation. The methoxy group has a gauche-trans orientation, and the methyl ester group is nearly planar and lies equatorial to the ring [].
Q2: What do we know about the molecular motions of this compound in the solid state?
A2: Proton NMR studies reveal that methyl groups primarily drive spin-lattice relaxation in this compound at low temperatures []. At higher temperatures, hydroxyl groups and water of crystallization contribute to relaxation in the laboratory frame. In the rotating frame, hydroxyl group and water molecule movement are the main relaxation pathways [].
Q3: How does this compound compare to D-Galacturonic Acid in terms of reactivity and browning?
A3: D-Galacturonic Acid exhibits significantly higher reactivity in nonenzymatic browning reactions compared to its methyl ester derivative []. This difference is likely due to the hemiacetal ring structure of the free acid, which is less stable and more prone to degradation [].
Q4: What is the role of this compound in ascorbic acid biosynthesis?
A5: Research suggests that this compound might be an intermediate in the biosynthesis of ascorbic acid, specifically in plant systems []. The proposed pathway involves the conversion of D-Galactose to this compound, followed by L-galactono-y-lactone and ultimately L-ascorbic acid [].
Q5: Are there any known applications of this compound in material science?
A6: this compound can be used as a building block for creating novel polymers []. For example, researchers have synthesized a poly-D-Galacturonic Acid Methyl Ester grafted vinyl monomer polymer, utilizing a strategic C-O protrusion of methyl methacrylate (MMA). This material showed promise as a super green adsorbent for removing Sm (III) and Nd (III) [].
Q6: What analytical techniques are commonly used to characterize this compound?
A6: Several analytical methods are employed to characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about molecular structure, dynamics, and interactions [].
- Crystallography: Used to determine the three-dimensional structure and conformation of the molecule [, , ].
- Chromatographic techniques: Useful for separating and identifying this compound and its degradation products [].
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